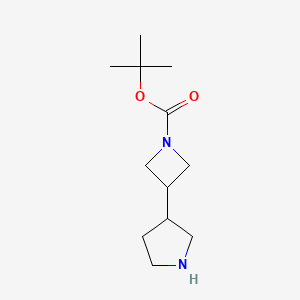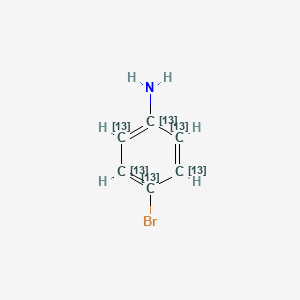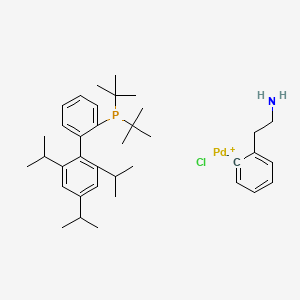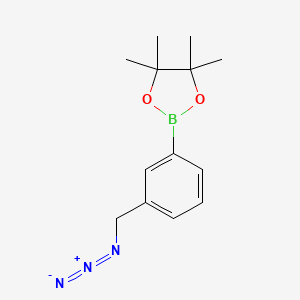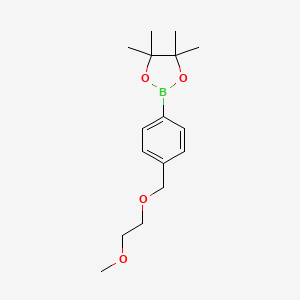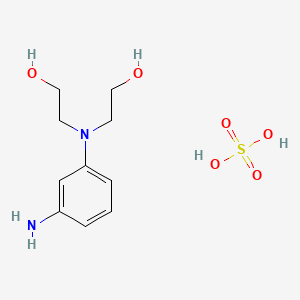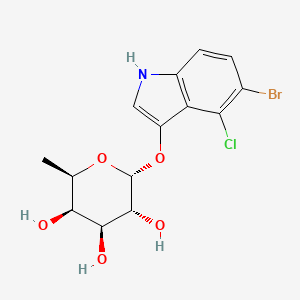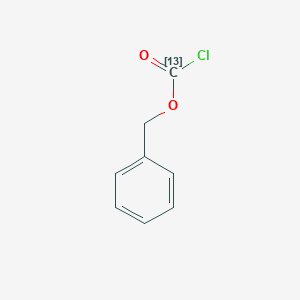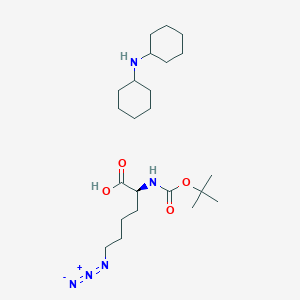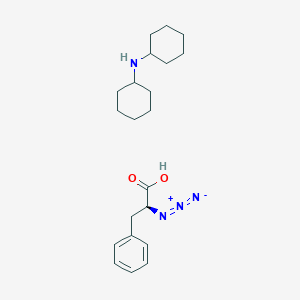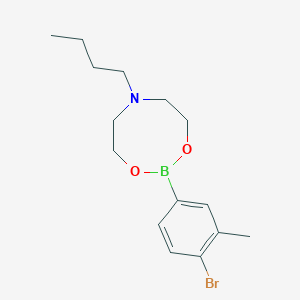
4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester
Vue d'ensemble
Description
4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester is a chemical compound with the molecular formula C15H23BBrNO2 . It is a valuable building block in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, such as 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester, are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-bromo-3-methylphenyl)-6-butyl-1,3,6,2-dioxazaborocane . The InChI code is 1S/C15H23BBrNO2/c1-3-4-7-18-8-10-19-16(20-11-9-18)14-5-6-15(17)13(2)12-14/h5-6,12H,3-4,7-11H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester is 340.07 . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Suzuki-Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: The Suzuki-Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Boronic acids and their esters are used as the organoboron reagents in this reaction .
- Methods of Application: The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base .
- Results or Outcomes: The result is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .
Protodeboronation
- Scientific Field: Organic Chemistry
- Application Summary: Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . It is used in the formal anti-Markovnikov hydromethylation of alkenes .
- Methods of Application: The protodeboronation is achieved by oxidation of the corresponding methyl boron ate complexes with a stoichiometric amount of oxidant .
- Results or Outcomes: The result is the formation of a new carbon-hydrogen bond, which is a key step in the synthesis of many complex organic compounds .
Safety And Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
Propriétés
IUPAC Name |
2-(4-bromo-3-methylphenyl)-6-butyl-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BBrNO2/c1-3-4-7-18-8-10-19-16(20-11-9-18)14-5-6-15(17)13(2)12-14/h5-6,12H,3-4,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXHNZZPLINMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=CC(=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



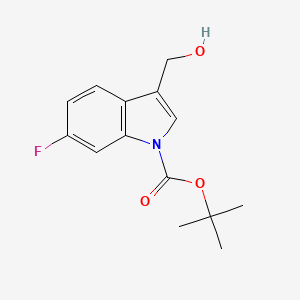
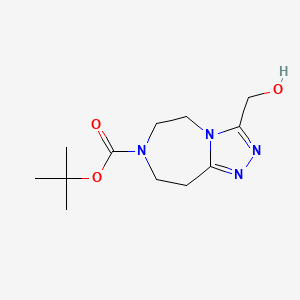
![tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1528106.png)
